molecular formula C7H6N4O B8475187 5-(1H-1,2,4-triazole-1-yl)pyridin-2-ol

5-(1H-1,2,4-triazole-1-yl)pyridin-2-ol

Cat. No.: B8475187
M. Wt: 162.15 g/mol
InChI Key: RBVACJNORIFHLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1H-1,2,4-Triazol-1-yl)pyridin-2-ol is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group at position 2 and a 1,2,4-triazole moiety at position 3. The hydroxyl group enhances solubility in polar solvents, while the triazole ring contributes to biological activity, as seen in antifungal and anticancer agents .

Properties

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

5-(1,2,4-triazol-1-yl)-1H-pyridin-2-one

InChI

InChI=1S/C7H6N4O/c12-7-2-1-6(3-9-7)11-5-8-4-10-11/h1-5H,(H,9,12)

InChI Key

RBVACJNORIFHLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC=C1N2C=NC=N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and biological differences between 5-(1H-1,2,4-triazol-1-yl)pyridin-2-ol and related triazole-containing compounds:

Compound Name Structure Molecular Weight (g/mol) Key Functional Groups Biological Activity Applications References
5-(1H-1,2,4-Triazol-1-yl)pyridin-2-ol Pyridine-2-ol with triazole at C5 ~181.1 (estimated) -OH (C2), 1,2,4-triazole (C5) Under investigation Research scaffold
Triadimenol 1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol 295.8 -Cl, -OCH2-, triazole, tertiary alcohol Antifungal Crop protection
Voriconazole (2R,3S/2S,3R)-3-(4-Chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol 349.3 Difluorophenyl, fluoropyrimidine, triazole, alcohol Broad-spectrum antifungal Human antifungal therapy
Anastrozole 2,2’-[5-(1H-1,2,4-Triazol-1-ylmethyl)benzene-1,3-diyl]bis(2-methylpropanenitrile) 293.4 Benzene, triazole, nitriles Anticancer (aromatase inhibitor) Breast cancer treatment
5-(Triazolyl)pyridine-2-carboxylic acid Pyridine-2-carboxylic acid with triazole at C5 (hydrochloride salt) 226.6 -COOH (C2), triazole (C5) Scaffold for drug design Medicinal chemistry research
CL-8049 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone 283.1 Dichlorophenyl, ethanone, triazole Antifungal (presumed) Agrochemical research

Key Insights:

Structural Variations and Bioactivity: Triadimenol and voriconazole leverage bulky hydrophobic groups (e.g., chlorophenyl, fluoropyrimidine) for enhanced membrane penetration and target binding in fungal cells, whereas the hydroxyl group in 5-(1H-1,2,4-triazol-1-yl)pyridin-2-ol may limit lipophilicity but improve solubility . Anastrozole’s nitrile groups and rigid benzene core enable selective inhibition of aromatase, a mechanism distinct from the antifungal action of triazole derivatives .

The carboxylic acid analog (CAS 1803601-16-2) is synthesized through nucleophilic substitution on pyridine, followed by hydrolysis, suggesting routes for modifying the hydroxyl group in the target compound .

Applications: Antifungal triazoles (e.g., triadimenol, voriconazole) dominate agrochemical and pharmaceutical markets due to their systemic activity . The target compound’s hydroxyl group positions it as a candidate for derivatization into prodrugs or metal-chelating agents, akin to 5-(triazolyl)pyridine-2-carboxylic acid .

Preparation Methods

Key Steps

  • Preparation of 5-Cyanopyridin-2-ol

    • Method : Introduce a cyano group at the 5-position of pyridin-2-ol via nucleophilic substitution or electrophilic cyanation.

    • Example : Bromination of pyridin-2-ol to 5-bromopyridin-2-ol, followed by substitution with cyanide (e.g., CuCN or NaCN).

  • Hydrazide Formation

    • Reaction : Treat 5-cyanopyridin-2-ol with hydrazine hydrate in ethanol under reflux.

    • Mechanism : The nitrile group reacts with hydrazine to form a hydrazide intermediate.

  • Cyclization

    • Conditions : Acidic media (e.g., H₃PO₄) in a solvent mixture (water:2-butanol = 10:1) at 80–90°C for 8–10 hours.

    • Mechanism : Intramolecular cyclization of the hydrazide and adjacent carbonyl group, releasing ammonia and forming the triazole ring.

Table 1: Cyclization Conditions and Yields

Starting MaterialAcid CatalystSolvent SystemTemperatureTimeYieldReference
5-Cyanopyridin-2-olH₃PO₄Water:2-butanol80–90°C8–10 h~70%
N’-Aminopyridine-2-carboximidamideTHFReflux30 min96%

One-Pot Synthesis via Oxalyl Chloride

This method employs monoethyl oxalyl chloride to facilitate triazole ring formation, as demonstrated in the synthesis of 5-pyridin-2-yl-1H-triazole-3-carboxylic acid ethyl ester.

Reaction Pathway

  • Reagent Activation : N’-Aminopyridine-2-carboximidamide reacts with monoethyl oxalyl chloride in THF.

  • Cyclization : The reaction proceeds without isolation of intermediates, forming the triazole ring directly.

Mechanistic Insights

  • Step 1 : Oxalyl chloride activates the carboximidamide, forming a reactive intermediate.

  • Step 2 : Intramolecular cyclization occurs, releasing ethanol and forming the triazole core.

Alternative Synthetic Routes

While direct methods for this compound are limited, analogous strategies for related triazoles provide insights:

Microwave-Assisted Cyclization

  • Application : Used in the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides by reacting succinic anhydride derivatives with amines.

  • Potential Adaptation : Incorporate pyridin-2-ol into succinic anhydride derivatives for triazole formation.

Nucleophilic Substitution

  • Approach : Replace a halogen (e.g., Cl, Br) at the 5-position of pyridin-2-ol with 1H-1,2,4-triazole under basic conditions.

  • Limitation : Triazole’s weak nucleophilicity may require catalysis (e.g., Cu or Pd).

Characterization and Structural Validation

Key spectroscopic data confirm the structure of this compound:

Spectroscopic Data

TechniqueKey ObservationsReference
¹H NMR Peaks for triazole protons (δ 7.0–8.5 ppm) and hydroxyl (δ 4.5–5.0 ppm).
¹³C NMR Signals for triazole carbons (δ 120–150 ppm) and pyridin-2-ol (δ 110–130 ppm).
HRMS [M + H]⁺ = 162.15 (calculated for C₇H₆N₄O).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Hydrazide CyclizationHigh regioselectivityRequires nitrile intermediates70–96%
Oxalyl Chloride RouteOne-pot simplicityLimited to ester derivatives90–96%
Microwave-AssistedRapid reaction timesLimited substrate scope80–85%

Q & A

Q. What are the recommended safety protocols for handling 5-(1H-1,2,4-triazole-1-yl)pyridin-2-ol in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as triazole derivatives are classified for skin/eye irritation (Category 2/2A) .
  • Ventilation: Use fume hoods for synthesis or handling powders to avoid inhalation of dust or vapors. Engineering controls like local exhaust ventilation are critical .
  • Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water to prevent environmental contamination .
  • Storage: Store in airtight containers at 2–8°C to prevent degradation. Label with hazard warnings (e.g., "Acute Toxicity, Category 4") .

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

Methodological Answer:

  • Nucleophilic Substitution: React pyridin-2-ol derivatives with 1H-1,2,4-triazole under reflux in ethanol or DMF. Typical conditions: 80°C for 6–12 hours with catalytic K₂CO₃ .
  • Purification: Recrystallize from ethanol-DMF (1:1) to isolate pure crystals. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
  • Yield Optimization: Use stoichiometric ratios (1:1.2 for pyridin-2-ol:triazole) and inert atmospheres (N₂/Ar) to minimize side reactions .

Q. How can X-ray crystallography be utilized to determine the molecular structure of this compound?

Methodological Answer:

  • Data Collection: Use single-crystal X-ray diffraction (SXRD) with Mo-Kα radiation (λ = 0.71073 Å). SHELX programs (e.g., SHELXL) refine atomic coordinates and thermal parameters .
  • Structure Solution: Employ direct methods (SHELXD) for phase determination. For challenging cases (e.g., twinning), use high-resolution data (d-spacing < 0.8 Å) .
  • Visualization: Generate ORTEP-3 diagrams to depict thermal ellipsoids and hydrogen-bonding networks. Validate geometry with CCDC Mercury .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across different studies involving this compound?

Methodological Answer:

  • Meta-Analysis: Compare assay conditions (e.g., cell lines, IC₅₀ protocols). For example, antifungal activity may vary due to strain-specific efflux pumps .
  • Dosage Calibration: Normalize results by molarity and purity (>98% by HPLC). Use standardized controls (e.g., fluconazole for antifungal assays) .
  • Statistical Validation: Apply ANOVA or t-tests to assess significance. Replicate experiments in triplicate to confirm reproducibility .

Q. What advanced click chemistry approaches (e.g., CuAAC) are applicable for modifying the triazole moiety in this compound?

Methodological Answer:

  • Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Introduce alkynes at the pyridin-2-ol position. React with azides (e.g., benzyl azide) under CuSO₄/sodium ascorbate catalysis (room temperature, 24h) .
  • Post-Functionalization: Modify triazole with fluorophores (e.g., BODIPY) for imaging. Purify via silica gel chromatography (hexane:EtOAc gradient) .
  • Characterization: Confirm regioselectivity using ¹H NMR (triazole proton at δ 7.8–8.2 ppm) and HRMS .

Q. What strategies are effective in evaluating the compound's potential as a COX-2 inhibitor?

Methodological Answer:

  • In Vitro Assays: Use recombinant COX-2 enzyme (human) and measure prostaglandin E₂ (PGE₂) inhibition via ELISA. Compare to celecoxib as a positive control .
  • Molecular Docking: Perform AutoDock Vina simulations with COX-2 (PDB: 1CX2). Focus on triazole interactions with Tyr355 and Val523 .
  • Selectivity Screening: Test against COX-1 to calculate selectivity ratios (IC₅₀ COX-1/COX-2). Ratios >10 indicate COX-2 specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.